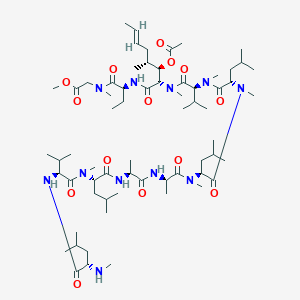

Cyclosporin A-Derivative 1 (Free base)

Vue d'ensemble

Description

Le dérivé 1 de la cyclosporine A (base libre) est un intermédiaire cristallin dérivé de l'ouverture de la cyclosporine A. La cyclosporine A est un agent immunosuppresseur bien connu qui se lie à la cyclophiline et inhibe la calcineurine . Ce dérivé est principalement utilisé à des fins de recherche et n'est pas destiné à la consommation humaine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du dérivé 1 de la cyclosporine A implique l'acylation de la cyclosporine A sur la chaîne latérale butényl-méthyl-thréonine, suivie d'une réaction d'ouverture de cycle entre les résidus sarcosine et N-méthyl-leucine . Le produit obtenu est un intermédiaire peptidique linéaire.

Méthodes de production industrielle : Les méthodes de production industrielle du dérivé 1 de la cyclosporine A ne sont pas largement documentées. L'approche générale implique des techniques de synthèse peptidique à grande échelle, assurant une pureté et un rendement élevés grâce à des conditions de réaction contrôlées et des processus de purification .

Analyse Des Réactions Chimiques

Types de réactions : Le dérivé 1 de la cyclosporine A subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels au sein de la molécule.

Réduction : Cette réaction peut modifier l'état d'oxydation d'atomes spécifiques au sein du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants :

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles dans des conditions appropriées.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes réduites du composé d'origine .

4. Applications de recherche scientifique

Le dérivé 1 de la cyclosporine A a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.

Biologie : Étudié pour ses interactions avec les protéines et les enzymes.

Médecine : Investigé pour des applications thérapeutiques potentielles, en particulier dans l'immunosuppression et la transplantation d'organes.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et biotechnologiques

5. Mécanisme d'action

Le dérivé 1 de la cyclosporine A exerce ses effets en se liant à la cyclophiline, formant un complexe qui inhibe la calcineurine. Cette inhibition empêche la déphosphorylation et l'activation du facteur nucléaire des cellules T activées (NFAT), réduisant ainsi la transcription de l'interleukine-2 et d'autres cytokines. Ce mécanisme est crucial pour ses propriétés immunosuppressives .

Composés similaires :

Cyclosporine A : Le composé parent, connu pour ses puissants effets immunosuppresseurs.

Tacrolimus : Un autre agent immunosuppresseur avec un mécanisme d'action similaire mais une structure moléculaire différente.

Sirolimus : Un médicament immunosuppresseur qui inhibe la voie mTOR (cible mammalienne de la rapamycine).

Unicité : Le dérivé 1 de la cyclosporine A est unique en raison de ses modifications structurales spécifiques, qui peuvent entraîner des activités biologiques différentes et des effets immunosuppresseurs réduits par rapport au composé parent .

Applications De Recherche Scientifique

Immunology

- Mechanism of Action : Cyclosporin A-Derivative 1 retains the ability to bind to cyclophilins but does not exhibit the same level of immunosuppression as its parent compound. This property makes it a valuable tool for studying immune responses without the confounding effects of immunosuppression .

- Case Study : In a study involving patients with severe atopic dermatitis, cyclosporin derivatives demonstrated significant clinical improvements with minimal side effects, suggesting potential therapeutic applications in dermatological conditions .

Neurology

- Neuroprotective Effects : Research has shown that cyclosporin A exhibits neuroprotective properties by stabilizing mitochondrial functions and reducing oxidative stress . The derivative may be useful in exploring treatments for conditions such as stroke and traumatic brain injury.

- Experimental Design : In pre-clinical trials involving porcine models, cyclosporin derivatives were administered post-injury to assess their efficacy in reducing oxidative damage and improving recovery outcomes .

Virology

- Viral Inhibition : Cyclosporin A-Derivative 1 has been studied for its potential to inhibit viral entry and replication. It has shown effectiveness against various viruses, including hepatitis B virus, human immunodeficiency virus, and coronaviruses .

- Mechanism : The compound’s ability to inhibit the transporter activity of membrane transporters while maintaining cellular function positions it as a candidate for antiviral drug development .

Data Tables

The following table summarizes key findings from various studies on the applications of Cyclosporin A-Derivative 1:

Mécanisme D'action

Cyclosporin A-Derivative 1 exerts its effects by binding to cyclophilin, forming a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby reducing the transcription of interleukin-2 and other cytokines. This mechanism is crucial for its immunosuppressive properties .

Comparaison Avec Des Composés Similaires

Cyclosporin A: The parent compound, known for its potent immunosuppressive effects.

Tacrolimus: Another immunosuppressive agent with a similar mechanism of action but different molecular structure.

Sirolimus: An immunosuppressive drug that inhibits the mammalian target of rapamycin (mTOR) pathway.

Uniqueness: Cyclosporin A-Derivative 1 is unique due to its specific structural modifications, which may result in different biological activities and reduced immunosuppressive effects compared to the parent compound .

Activité Biologique

Cyclosporin A-Derivative 1 (Free base), a derivative of the immunosuppressive agent Cyclosporin A (CsA), has garnered attention for its unique biological activities, particularly its non-immunosuppressive properties. This article explores the biological activity of this compound, emphasizing its mechanisms, therapeutic implications, and research findings.

Overview of Cyclosporin A-Derivative 1

Cyclosporin A-Derivative 1 is synthesized through the acylation of the butenyl-methyl-threonine side chain of CsA, followed by a ring-opening reaction. This results in a linear peptide structure that retains some properties of CsA while mitigating its immunosuppressive effects. Its chemical formula is with a molecular weight of 1364.50 g/mol .

The primary mechanism by which Cyclosporin A-Derivative 1 exhibits biological activity involves its interaction with cellular targets distinct from those of traditional CsA. Notably, it does not inhibit calcineurin or cyclophilins, which are responsible for CsA's immunosuppressive effects. Instead, it has been shown to selectively inhibit viral entry mechanisms without disrupting essential cellular functions.

Antiviral Activity

- Hepatitis B Virus (HBV) Inhibition : Research indicates that certain derivatives of CsA, including Cyclosporin A-Derivative 1, can inhibit HBV entry by targeting the sodium taurocholate co-transporting polypeptide (NTCP) without affecting bile acid uptake. This selectivity is crucial for minimizing adverse effects associated with traditional antiviral therapies .

- Broad-Spectrum Antiviral Effects : Cyclosporin A and its derivatives have demonstrated broad-spectrum antiviral activity against various strains of influenza A and B viruses. Studies suggest that these compounds act post-viral fusion, providing a novel mechanism that does not rely on inhibiting cyclophilin A's isomerase activity .

Neuroprotective Effects

In a clinical study involving transient focal ischemia in rats, Cyclosporin A was administered to evaluate its neuroprotective potential. The results indicated that treatment with CsA significantly reduced lactate/pyruvate ratios and infarct volumes compared to placebo groups, suggesting improved cerebral oxidative metabolism during reperfusion .

| Parameter | CsA Group | Placebo Group | Statistical Significance |

|---|---|---|---|

| Lactate/Pyruvate Ratio | 126.2 ± 24.3% | 186.8 ± 18.4% | p = 0.013 |

| Total Infarct Volume (mm³) | 61.8 ± 6.0 | 80.6 ± 6.7 | p = 0.047 |

| Striatal Volume (mm³) | 29.9 ± 3.5 | 41.5 ± 3.9 | p = 0.033 |

Pharmacokinetics and Drug Interaction Studies

Cyclosporin A-Derivative 1 has also been studied for its pharmacokinetic properties, particularly regarding its inhibition of organic anion transporting polypeptides (OATP1B1/1B3). These studies demonstrated that CsA acts as a time-dependent inhibitor of these transporters, affecting the pharmacokinetics of co-administered drugs .

Propriétés

IUPAC Name |

methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-4-methyl-2-[methyl-[(2S)-3-methyl-2-[methyl-[(2S)-4-methyl-2-[methyl-[(2S)-4-methyl-2-[methyl-[(2R)-2-[[(2S)-2-[[(2S)-4-methyl-2-[methyl-[(2S)-3-methyl-2-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]butanoyl]amino]pentanoyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]butanoyl]amino]oct-6-enoyl]amino]butanoyl]-methylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H117N11O14/c1-27-29-30-42(15)55(90-45(18)77)54(59(82)69-46(28-2)61(84)71(20)35-51(78)89-26)76(25)65(88)53(41(13)14)75(24)63(86)50(34-39(9)10)74(23)62(85)49(33-38(7)8)73(22)60(83)44(17)68-56(79)43(16)67-58(81)48(32-37(5)6)72(21)64(87)52(40(11)12)70-57(80)47(66-19)31-36(3)4/h27,29,36-44,46-50,52-55,66H,28,30-35H2,1-26H3,(H,67,81)(H,68,79)(H,69,82)(H,70,80)/b29-27+/t42-,43+,44-,46+,47+,48+,49+,50+,52+,53+,54+,55-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOOLRRRIPXEQE-VFELDGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(CC(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H117N11O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1276.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.